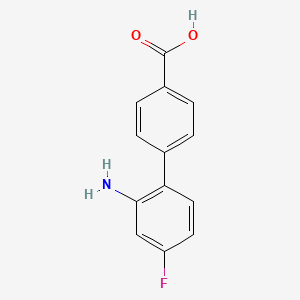

4-(2-Amino-4-fluorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

4-(2-amino-4-fluorophenyl)benzoic acid |

InChI |

InChI=1S/C13H10FNO2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17) |

InChI Key |

SIJKIHRBMKCNQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 2 Amino 4 Fluorophenyl Benzoic Acid and Analogues

Established Synthetic Routes and Reaction Condition Analysis

The synthesis of 4-(2-Amino-4-fluorophenyl)benzoic acid is not a trivial matter and typically involves a multi-step sequence. The most strategically sound approach involves the formation of the biphenyl (B1667301) core via a cross-coupling reaction, followed by manipulations of functional groups to yield the final product.

Multi-Step Synthesis Pathways

A common and effective pathway for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction as the key carbon-carbon bond-forming step. This is followed by the hydrolysis of an ester group to the desired carboxylic acid.

A plausible synthetic route is outlined below:

Suzuki-Miyaura Coupling: The synthesis commences with the coupling of a suitably substituted bromoaniline, such as 2-bromo-5-fluoroaniline, with a boronic acid derivative of benzoic acid, typically an ester like methyl 4-boronobenzoate. This reaction is catalyzed by a palladium complex.

Hydrolysis: The resulting methyl 4'-(2-amino-4-fluorophenyl)benzoate is then subjected to hydrolysis, usually under basic conditions, to convert the methyl ester to the corresponding carboxylic acid, yielding the target compound. chemspider.com

This two-step sequence is efficient and allows for the introduction of the required functional groups in a controlled manner.

Suzuki-Miyaura Cross-Coupling Applications in Related Syntheses

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. rsc.orglibretexts.org Its application is central to the synthesis of this compound and its analogues. The reaction typically involves an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. rsc.org

The coupling of unprotected ortho-bromoanilines has been a subject of study, highlighting the feasibility of using these substrates directly without the need for protecting groups on the amine. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the use of palladacycle catalysts like CataCXium A has been shown to be effective for challenging couplings of ortho-substituted bromoanilines. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (10) | K2CO3 | DME/H2O | 80 | 84 | rsc.org |

| 1-bromo-4-nitrobenzene | o-(bromomethyl)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | K2CO3 | DME | Reflux | 85 | nih.gov |

| 4-bromoanisole | phenylboronic acid | LaF3·Pd nanocatalyst | K2CO3 | H2O | 70 | up to 97 | growingscience.com |

| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid | Substituted boronic acids | Pd(PPh3)4 | K2CO3 | 1,4-dioxane/H2O | 80 | Good | libretexts.org |

Amide Coupling Reactions in Analogous Compound Preparation

The carboxylic acid and amino functionalities of this compound and its analogues are ripe for derivatization via amide bond formation. This reaction is one of the most frequently used transformations in medicinal chemistry. nih.gov The general principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. sci-hub.st

A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and disadvantages. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov For challenging couplings, particularly with electron-deficient amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed. growingscience.com

| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (cat.), DMAP | DIPEA | CH3CN | 23°C | Good | nih.govsci-hub.st |

| 2-Benzoylbenzoic acid | 3-methoxybenzohydrazide | HATU | DIPEA | - | - | - | growingscience.com |

| 4-aminobenzoic acid | benzylamine | Thionyl chloride (for acid chloride formation) | Triethylamine | Acetonitrile | - | - | core.ac.uk |

| Substituted benzoic acids | Various amines | POCl3 | Pyridine | - | Low Temp | - | growingscience.com |

Advanced Derivatization Strategies for this compound

The presence of three distinct functional handles—the amino group, the carboxylic acid, and the aromatic rings—in this compound provides a versatile platform for extensive derivatization and the creation of novel analogues with tailored properties.

Functional Group Modifications

The amino and carboxylic acid groups are the most readily accessible sites for modification.

N-Acylation: The amino group can be easily acylated using acid chlorides or activated carboxylic acids to form a wide variety of amides. This is a common strategy to introduce diverse structural motifs.

N-Alkylation: While direct N-alkylation of 2-aminobiphenyls can be challenging, methods have been developed for the N-alkylation of related 2-aminothiophenes, which may be adaptable. nih.gov

Esterification: The carboxylic acid can be converted to esters through Fischer esterification, typically by reacting with an alcohol in the presence of a strong acid catalyst. nih.govresearchgate.net This not only serves as a protecting group strategy but also allows for the synthesis of ester-containing final products.

Amide Formation: As discussed previously, the carboxylic acid can be coupled with a diverse range of amines to generate a library of amide derivatives.

Design and Synthesis of Novel Analogues

The core structure of this compound can be elaborated to create novel and complex molecular architectures, including various heterocyclic systems. nih.gov

Synthesis of Heterocyclic Derivatives: The amino and carboxylic acid groups can participate in cyclization reactions to form a variety of heterocyclic rings. For instance, reaction with appropriate precursors can lead to the formation of oxazoles, thiazoles, or other nitrogen- and oxygen-containing heterocycles. uobaghdad.edu.iq The synthesis of heterocyclic derivatives of β-aminocarboxylic acids has been extensively reviewed and provides a roadmap for potential transformations. nih.gov

Further Aromatic Ring Functionalization: While the existing fluorine atom provides a point of differentiation, further electrophilic aromatic substitution on either of the phenyl rings can be challenging due to the directing effects of the existing substituents. However, under specific conditions, further functionalization may be possible, leading to more complex substitution patterns.

Targeted Derivatization for Specific Research Applications

The molecular architecture of this compound features two highly versatile functional groups—a primary amine and a carboxylic acid. These groups serve as chemical handles for targeted derivatization, allowing for the systematic modification of the parent molecule to generate a library of analogues for specific research applications, ranging from medicinal chemistry to materials science.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of functional derivatives, most notably amides and esters. thermofisher.com

Amide Formation: Coupling the carboxylic acid with a diverse range of primary or secondary amines is a common strategy to produce amide derivatives. This transformation is a key step in the synthesis of complex bioactive molecules. For example, the synthesis of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid, an intermediate for the AVP antagonist conivaptan, utilizes this type of amide bond formation. researchgate.net This approach allows for the exploration of structure-activity relationships by introducing various amine-containing fragments. Copper-catalyzed methods have also been developed as an expedient route to N,N-dimethyl substituted amides from carboxylic acids. rsc.org

Esterification: The carboxylic acid can be esterified for various purposes. In analytical chemistry, derivatization to form esters is a crucial step for enhancing the detectability of carboxylic acids in techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, fluorescent diazoalkanes can react with carboxylic acids to form fluorescent esters, enabling highly sensitive detection. thermofisher.com

Modification of the Amino Group

The primary aromatic amine is another key site for chemical modification, allowing for the introduction of new functionalities and the modulation of the compound's electronic properties.

Schiff Base (Imine) Formation: One of the most straightforward derivatizations of the amino group is its condensation with an aldehyde to form a Schiff base (or imine). This reaction typically proceeds in high yield under simple conditions. researchgate.net Researchers have synthesized a series of Schiff bases from 4-aminobenzoic acid (PABA) and various aromatic aldehydes. mdpi.com These derivatives have been screened for biological activity, revealing that this simple modification can lead to compounds with potent antimicrobial, antifungal, and cytotoxic properties against cancer cell lines. mdpi.com Beyond medicinal applications, the resulting push-pull electronic system in such imines has been investigated for potential use in nonlinear optical materials. researchgate.net

The table below summarizes the derivatization strategies for creating analogues from a core aminophenyl-benzoic acid structure for research applications.

| Target Functional Group | Type of Derivative | Reagents/Methodology | Research Application | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amide | Coupling with amines (e.g., using carbodiimides or as part of a larger synthesis) | Synthesis of bioactive molecules (e.g., receptor antagonists) | researchgate.net |

| Carboxylic Acid | Ester | Reaction with diazoalkanes or other alkylating agents | Analytical chemistry (enhancing detection in chromatography) | thermofisher.comnih.gov |

| Amino Group | Schiff Base (Imine) | Condensation with aromatic aldehydes | Antimicrobial, antifungal, and cytotoxic agents | mdpi.com |

| Amino Group | Schiff Base (Imine) | Condensation with aldehydes | Nonlinear optical materials | researchgate.net |

Investigations into Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition and Modulation of Biochemical Pathways by 4-(2-Amino-4-fluorophenyl)benzoic acid and its Derivatives

The capacity of this compound and its related structures to inhibit specific enzymes and modulate biochemical pathways is a significant area of research. These interactions are critical in understanding the compound's potential pharmacological effects.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins. nih.govcarewellpharma.innih.gov Their dysregulation is linked to the development of various cancers, making them a key target for anticancer drug development. carewellpharma.innih.gov

A derivative of this compound, identified as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , has been synthesized and evaluated for its HDAC inhibitory activity. nih.govaip.org Research has shown that the introduction of a fluorine atom was performed to improve activity and selectivity. nih.gov In vitro enzymatic assays demonstrated that FNA is a selective inhibitor of Class I HDACs (HDAC1, 2, and 3). nih.gov

The compound exhibited particular potency against HDAC3, with an IC50 value of 95.48 nM. nih.govaip.org This represented an 8.83-fold and 9.94-fold greater selectivity for HDAC3 compared to HDAC1 and HDAC2, respectively. nih.gov FNA showed significantly less activity against other HDAC isoforms like HDAC4, 6, 7, 8, and 9, with IC50 values greater than 5,000 nM. nih.gov These findings suggest that FNA is a promising lead compound for developing more selective HDAC3 inhibitors. nih.govaip.org

Inhibitory Activity of FNA against HDAC Isoforms

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| HDAC1 | 842.80 | nih.gov |

| HDAC2 | 949.15 | nih.gov |

| HDAC3 | 95.48 | nih.govaip.org |

| HDAC4 | >5000 | nih.gov |

| HDAC6 | >5000 | nih.gov |

| HDAC7 | >5000 | nih.gov |

| HDAC8 | >5000 | nih.gov |

| HDAC9 | >5000 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Research

Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in several signal transduction pathways and is considered a therapeutic target for conditions like diabetes, obesity, and cancer. nih.govnih.gov PTPs work in balance with protein-tyrosine kinases to control the phosphorylation state of proteins, which is vital for cellular processes. nih.gov Despite the therapeutic interest in PTP1B inhibitors, searches of available scientific literature did not yield specific research findings on the inhibitory activity of this compound or its direct derivatives against PTP1B.

Glutathione (B108866) S-Transferase Inhibition Mechanisms

Glutathione S-Transferases (GSTs) are a family of enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to a wide variety of toxic compounds. nih.govnih.gov This process generally leads to the detoxification of xenobiotics, including anticancer drugs. nih.gov However, based on the performed literature searches, no studies were identified that specifically investigate the inhibition of Glutathione S-Transferase by this compound or its derivatives.

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. aip.orgtandfonline.com Specific isoforms are targets for drugs treating glaucoma, epilepsy, and certain cancers. aip.orgtandfonline.com While various benzoic acid derivatives have been synthesized and evaluated as inhibitors of different human carbonic anhydrase (hCA) isoforms aip.orgtandfonline.comnih.gov, specific research detailing the inhibitory effects of this compound on any CA isoform was not found in the available literature.

Phenazine Biosynthesis Enzyme (PhzF) Inhibition

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by bacteria, many of which have antibiotic properties. nih.govnih.gov The enzyme PhzF is essential for the biosynthesis of these molecules and represents a target for "pathoblockers," which aim to reduce pathogen virulence without killing the organism, thereby lowering the risk of resistance development. nih.govrcsb.org

While no direct inhibition studies on PhzF by this compound were found, a closely related isomer, 2-amino-5-(4-fluorophenyl)benzoic acid , has been investigated. rcsb.org A high-resolution (1.54 Å) X-ray co-crystal structure of the PhzF enzyme in complex with this isomer has been deposited in the Protein Data Bank (PDB ID: 9F93). rcsb.org This research is part of a strategy to design derivatives of the natural substrate, 3-hydroxyanthranilic acid, to act as inhibitors of PhzF. rcsb.org The structural data from such complexes are crucial for understanding the spatial limitations of the enzyme's binding pocket and for designing more potent and specific inhibitors. rcsb.org

Receptor Ligand Interactions and Binding Affinities

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While substituted benzoic acids have been explored as scaffolds for developing ligands for various protein targets, including the anti-apoptotic proteins Mcl-1 and Bfl-1 nih.gov, specific research detailing the receptor ligand interactions and binding affinities for this compound was not identified in the conducted searches.

Neurotensin (B549771) Receptor Type 2 (NTS2) Binding Studies

There are no available studies that have investigated the binding affinity or functional activity of this compound at the Neurotensin Receptor Type 2 (NTS2). Research into related compounds has explored the interaction of various molecules with neurotensin receptors, which are G protein-coupled receptors involved in a range of physiological processes. However, without specific data, the NTS2 binding profile of this compound remains unknown.

Bcl-2 Protein Binding Investigations

The ability of this compound to bind to the anti-apoptotic protein Bcl-2 has not been documented in published research. The Bcl-2 family of proteins are crucial regulators of apoptosis, and compounds that can modulate these proteins are of significant interest in cancer research. While other structurally distinct molecules have been identified as Bcl-2 binders, no such data exists for the specific compound .

Leukotriene B4 (LTB4) Receptor Antagonism

There is no information available regarding the potential for this compound to act as an antagonist at the Leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator of inflammation, and its receptors are targets for the development of anti-inflammatory drugs. The activity of this compound at these receptors has not been evaluated in any publicly available studies.

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

The broader mechanisms by which this compound might activate or inhibit G Protein-Coupled Receptors (GPCRs) are uncharacterized. GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological functions, making them prominent drug targets. Without experimental data, any potential interactions and subsequent signaling pathways initiated by this compound remain speculative.

Exploration of Broader Biological Activities for Research Applications

The potential utility of this compound in broader research applications is yet to be explored.

Anti-inflammatory Research Perspectives

While derivatives of benzoic acid have been investigated for their anti-inflammatory properties, there are no specific studies that report on the anti-inflammatory potential of this compound. Research in this area would be necessary to determine if this compound has any effect on inflammatory pathways.

Antimicrobial Research Applications

The antimicrobial activity of this compound against various pathogens has not been reported. Although some benzoic acid derivatives have been shown to possess antimicrobial properties, the efficacy of this specific fluorinated and aminated analogue is unknown.

Anticancer Research Frameworks (Pre-clinical In Vitro and In Vivo)

While direct in vitro and in vivo anticancer studies on this compound are not extensively documented in publicly available literature, a considerable body of research on structurally similar compounds provides a framework for its potential anticancer activity. The core structure, which combines a fluorinated aminophenyl group with a benzoic acid moiety, is a feature present in several classes of experimental anticancer agents.

The anticancer potential of aminobenzoic acid derivatives has been explored in various studies. For instance, the derivatization of 4-aminobenzoic acid (PABA) into Schiff bases has been shown to induce cytotoxic effects against cancer cell lines like HepG2. nih.gov This suggests that the core PABA structure, a component of the target molecule, can be chemically modified to impart anticancer properties. nih.gov

Furthermore, research into fluorinated analogues of 2-(4-aminophenyl)benzothiazole has demonstrated potent and selective antitumor properties in vitro. bohrium.com These compounds share the aminophenyl substructure and the strategic placement of fluorine, which is known to enhance metabolic stability and potency. bohrium.com For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a highly potent new-generation antitumor benzothiazole. bohrium.com Growth inhibitory assays on human breast carcinoma cells (MCF-7 and MDA 468) have been crucial in establishing the structure-activity relationships of these fluorinated analogues. bohrium.com

Derivatives of 4-aminoquinazoline have also been extensively studied as anticancer agents, with some compounds reaching clinical use. researchgate.net These molecules often feature an aniline (B41778) moiety, which is structurally related to the aminophenyl group in this compound. researchgate.net The in vitro evaluation of these compounds typically involves assessing their inhibitory activity against specific cancer cell lines. For example, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent cytotoxic activity against MCF-7 and HeLa cells, with IC50 values in the sub-micromolar range. rsc.org Similarly, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives exhibited cytotoxic effects against human A549 lung cancer cells. nih.gov

The following table summarizes the in vitro anticancer activity of various compounds structurally related to this compound.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Schiff bases of 4-aminobenzoic acid | HepG2 | Cytotoxicity (IC50 ≥ 15.0 µM) | nih.gov |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7, MDA 468 | Growth inhibition | bohrium.com |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | Cytotoxic activity (IC50 0.48-0.74 µM) | rsc.org |

| 2-Amino-aryl-7-aryl-benzoxazole derivatives | A549 | Cytotoxic effects (EC50 as low as 0.4 µM) | nih.gov |

| 4-Phenyl-2-quinolone derivatives | COLO205, H460 | Antiproliferative activities (IC50 as low as 0.32 µM) | nih.gov |

This table presents data for structurally related compounds to provide a research framework and does not represent data for this compound itself.

In vivo studies on analogues provide further evidence for the potential anticancer efficacy of this class of compounds. The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles have been confirmed in vivo. researchgate.net To overcome limitations of lipophilicity and enhance bioavailability, amino acid prodrugs have been developed. researchgate.net These prodrugs are designed to release the active parent amine in vivo, achieving plasma concentrations sufficient to exert a cytocidal effect against human mammary carcinoma cell lines. researchgate.net

The in vivo efficacy of these compounds is often evaluated using xenograft models, where human tumors are grown in immunocompromised mice. For example, the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors was significantly retarded by a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. researchgate.net

The following table outlines in vivo findings for compounds structurally related to this compound.

| Compound/Derivative Class | Animal Model | Tumor Type | Observed Effect | Reference |

| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Mice | Breast (MCF-7), Ovarian (IGROV-1) xenografts | Significant tumor growth retardation | researchgate.net |

This table presents data for a structurally related compound to provide a research framework and does not represent data for this compound itself.

Antioxidant Activity in Related Compounds

The chemical structure of this compound suggests a potential for antioxidant activity. This is based on the properties of its core components: a benzoic acid derivative, an amino group, and a fluorine substituent.

Para-aminobenzoic acid (PABA) itself has been shown to possess antioxidant properties. researchgate.net Studies have demonstrated its ability to inhibit the autoxidation of adrenaline, indicating it can scavenge superoxide (B77818) anions. researchgate.net This intrinsic antioxidant capacity of the PABA backbone is a key factor.

Furthermore, the presence of an amino group on the phenyl ring is significant. Amino acids such as tryptophan, tyrosine, and phenylalanine are known to act as efficient antioxidants through various mechanisms, including free radical scavenging. nih.gov The amino group in the target compound could potentially contribute to similar antioxidant effects.

The introduction of fluorine into organic molecules can modulate their physicochemical and biological properties. In the context of antioxidants, fluorinated amphiphilic amino acid derivatives have been developed as potent protective agents. nih.gov These compounds have shown enhanced protective effects in both in vitro and in vivo models of oxidative stress. nih.gov The fluorination can improve bioavailability and allow for selective targeting of cellular compartments like mitochondria, which are major sites of reactive oxygen species (ROS) production. nih.gov

Anti-lipolytic Effects Research

Currently, there is a lack of direct scientific research investigating the anti-lipolytic effects of this compound or its close structural analogues. The regulation of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a complex process primarily controlled by hormones such as insulin (B600854). Research into anti-lipolytic agents has traditionally focused on pathways involving insulin sensitizers, like thiazolidinediones (TZDs), which can inhibit excessive lipolysis in adipose tissue. mdpi.com While various compounds are being investigated for their effects on lipid metabolism, the specific role of aminobenzoic acid derivatives in this context remains an unexplored area of research.

Structural Elucidation and Structure Activity Relationship Sar Analyses

Fluorine Substitution Impact on Biological Interactions and Selectivity

The presence of a fluorine atom on one of the phenyl rings is a key feature of 4-(2-Amino-4-fluorophenyl)benzoic acid. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's properties. nih.govnih.gov The high electronegativity and small size of fluorine can significantly alter a compound's lipophilicity, metabolic stability, pKa, and binding interactions with target proteins. nih.gov

The introduction of fluorine can enhance resistance to metabolic degradation, improve membrane permeability, and lead to more potent and selective biological activity. nih.gov For example, the polar C-F bond can participate in favorable dipolar interactions within a receptor's binding pocket nih.gov. In studies on fluorinated benzenesulfonamides, the specific arrangement of the fluorine atom, along with other substituents, was found to be crucial for inhibiting amyloid-beta peptide aggregation nih.gov. Similarly, in a series of pyrazole (B372694) derivatives, fluorophenyl substitution led to potent antibacterial activity nih.gov. The position of the fluorine atom in this compound could influence the acidity of the carboxylic acid and the basicity of the amino group through electronic effects, thereby affecting its ionization state at physiological pH and its ability to form hydrogen bonds or salt bridges.

Core Scaffold Design and Functional Group Optimization in Analogues

The this compound molecule is built upon an aminobenzoic acid scaffold, a privileged structure in medicinal chemistry. Derivatives of 4-aminobenzoic acid (PABA) have been investigated for a range of biological activities. Simple chemical modifications of PABA, such as the formation of Schiff bases, have resulted in compounds with significant antibacterial, antimycobacterial, and antifungal properties mdpi.com.

The design of two-component molecular crystals using 4-aminobenzoic acid has been explored to understand and control solid-state properties through hydrogen bonding rsc.org. Functional group optimization is a critical aspect of lead development. For instance, in a series of pyrazole derivatives with a benzoic acid moiety, the introduction of lipophilic substituents on an aniline (B41778) ring significantly improved antibacterial activity nih.gov. The structure-activity relationship (SAR) of these analogues revealed that the nature and position of substituents on the phenyl rings were critical for potency nih.gov. This highlights how the core scaffold of this compound could be systematically modified at the amino and carboxylic acid groups, or by altering the substitution pattern on the phenyl rings, to tune its biological profile.

Ligand-Target Recognition: Insights from Co-crystal Structures

Direct co-crystal structure data for this compound complexed with a biological target are not available in the reviewed literature. However, the study of co-crystals of related molecules provides valuable insights into the principles of ligand-target recognition.

Co-crystallization studies of 4-aminobenzoic acid with various coformers have been conducted to investigate the resulting hydrogen-bonding motifs and intermolecular interactions rsc.orgnih.govdergipark.org.tr. These studies reveal how the carboxylic acid and amino groups form predictable hydrogen bond patterns, such as acid-pyridine or acid-amide heterosynthons, which are fundamental for molecular recognition at a target's active site rsc.org. For example, co-crystals of chlordiazepoxide with p-aminobenzoic acid show specific hydrogen bonding interactions that define the crystal structure nih.gov. The analysis of co-crystal structures is essential for structure-based drug design, allowing for the rational optimization of ligands to improve binding affinity and selectivity. In the absence of a direct co-crystal structure, computational modeling and docking studies based on the structures of homologous ligands bound to their targets could provide hypothetical binding modes for this compound.

Advanced Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 4-(2-Amino-4-fluorophenyl)benzoic acid, into the binding site of a target protein. The primary goals are to predict the binding mode and to estimate the binding affinity, which is often represented by a scoring function.

Studies on various benzoic acid derivatives have demonstrated the utility of molecular docking in identifying potential biological targets and understanding key interactions. nih.govnih.gov For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized for its geometry and charge distribution. The target protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be flexibly docked into the defined binding site of the protein. The program would explore various conformations and orientations of the ligand, scoring each pose based on a force field that approximates the binding free energy.

Analysis of Results: The results would be analyzed to identify the most stable binding pose, characterized by the lowest binding energy. Crucially, the specific interactions between the ligand and the amino acid residues of the protein would be examined. For this compound, key interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group (-COOH) and the amino group (-NH2) are prime candidates for forming hydrogen bonds with polar residues in the binding pocket.

Hydrophobic Interactions: The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

While specific data for this compound is not available, a hypothetical docking study against a kinase, a common target for such scaffolds, might yield results as shown in the interactive table below.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 | Hydrophobic, Hydrogen Bond |

| p38 MAP Kinase | -7.9 | MET109, GLY110, LYS53 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | CYS919, ASP1046, PHE1047 | Hydrogen Bond, π-π Stacking |

Note: The data in this table is illustrative and not based on published results for this compound.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.govresearchgate.net For this compound, DFT studies would provide a deep understanding of its intrinsic chemical nature.

Key aspects of DFT analysis include:

Geometric Optimization: The first step is to find the most stable 3D conformation of the molecule by minimizing its energy. This provides accurate bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

HOMO: Represents the ability of the molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of the molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are important for understanding non-covalent interactions and reactivity. For this compound, the carboxylic acid and amino groups would be expected to be regions of negative and positive potential, respectively.

A study on 2-amino-5-fluorobenzoic acid, a similar compound, utilized DFT to analyze its vibrational spectra and electronic properties. nih.gov Such an analysis for this compound would yield valuable data as hypothetically presented below.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-311++G(d,p) | -5.8 | -1.9 | 3.9 |

| Hartree-Fock | 6-31G(d) | -7.2 | 0.5 | 7.7 |

Note: The data in this table is illustrative and not based on published results for this compound.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. biotechnologia-journal.orgnih.gov An MD simulation of the this compound-protein complex (derived from docking) would be performed to:

Assess Binding Stability: By running a simulation for tens or hundreds of nanoseconds, one can observe whether the ligand remains stably bound within the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position is often monitored to quantify this stability.

Refine the Binding Pose: The initial docked pose can be refined as both the ligand and the protein are allowed to flex and adjust to each other's presence.

Analyze Water's Role: MD simulations explicitly include water molecules, allowing for the study of their role in mediating ligand-protein interactions.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental data than docking scores alone.

The simulation would reveal the flexibility of different parts of the this compound molecule and how its functional groups maintain key interactions throughout the simulation.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of known active molecules.

For this compound, a structure-based pharmacophore model could be developed from its docked pose within a target protein. The model would consist of features such as:

A Hydrogen Bond Donor (from the -NH2 group).

A Hydrogen Bond Acceptor (from the C=O of the carboxylic acid).

A Negative Ionizable feature (from the -COOH group).

An Aromatic Ring feature.

A Halogen Bond Donor (from the -F atom).

This pharmacophore model can then be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to be active against the same target. nih.gov This approach is a powerful tool for hit identification in the early stages of drug discovery.

Future Research Directions and Translational Perspectives

Development of Isoform-Selective Inhibitors

Many enzymes and receptors exist as multiple isoforms, which can have distinct physiological roles and expression patterns. Non-selective inhibitors often lead to off-target effects. Therefore, a key goal in modern drug discovery is the development of isoform-selective inhibitors to achieve a better therapeutic window. The scaffold of 4-(2-Amino-4-fluorophenyl)benzoic acid is a promising starting point for designing such inhibitors.

Future research should focus on leveraging the structural features of this compound to achieve isoform selectivity. For instance, the fluorine substitution on the aminophenyl ring can be strategically placed to exploit subtle differences in the binding pockets of target isoforms. nih.gov A pertinent example, though on a related benzamide (B126) scaffold, is the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which demonstrated selectivity for Class I histone deacetylases (HDACs), particularly HDAC3. nih.gov This suggests that the 2-amino-4-fluorophenyl group can be a key determinant for achieving isoform-selective inhibition.

Similarly, research on 1,1'-biphenylsulfonamides has shown that this scaffold can be modified to achieve high selectivity for specific isoforms of carbonic anhydrase (CA), such as hCA IX and hCA XIV, over the ubiquitous hCA I and II. acs.org By exploring the chemical space around the biphenyl (B1667301) core of this compound, it may be possible to develop inhibitors that selectively target disease-relevant isoforms of various enzymes, such as kinases, proteases, or metabolic enzymes.

Table 1: Examples of Selective Inhibitors Based on Related Scaffolds

| Compound/Scaffold | Target | Selectivity Profile | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Histone Deacetylases (HDACs) | Selective for Class I HDACs, particularly potent against HDAC3. | nih.gov |

| 1,1'-Biphenylsulfonamides | Carbonic Anhydrases (CAs) | Potent and selective inhibitors of hCA IX and hCA XIV. | acs.org |

| 2-(Benzylsulfinyl)benzoic acid derivatives | Carbonic Anhydrases (CAs) | Selective inhibitors of hCA IX in the micromolar to nanomolar range. | nih.govresearchgate.net |

Strategies for Modulating Specific Biological Pathways

The biological activity of a compound is determined by the signaling pathways it modulates. The this compound scaffold has the potential to be adapted to target a variety of pathways implicated in human diseases. Research into related biphenyl carboxylic acid derivatives has revealed their capacity to act as anticancer agents, anti-inflammatory drugs, and inhibitors of specific transporters. ajgreenchem.comajgreenchem.com

One promising avenue is the development of allosteric inhibitors. For example, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as allosteric inhibitors of the EGFR tyrosine kinase, offering a strategy to overcome resistance to traditional ATP-competitive inhibitors. rjpbr.com The this compound structure could be modified to explore allosteric modulation of various kinases and other enzymes.

Furthermore, derivatives of biphenyl carboxylic acids have been identified as potent inhibitors of the urate transporter 1 (URAT1), a key target in the treatment of hyperuricemia and gout. mdpi.com By systematically modifying the substituents on the biphenyl rings of this compound, it may be possible to develop novel and potent modulators of this and other transport proteins. Additionally, the demonstrated ability of the related compound FNA to induce apoptosis and cause G2/M phase cell cycle arrest in cancer cells highlights the potential for derivatives of this compound to be developed as anticancer agents that modulate these critical cellular processes. nih.gov

Novel Scaffold Design for Enhanced Biological Efficacy

While derivatization of the existing this compound scaffold is a valid approach, the design of entirely new scaffolds inspired by its structure can lead to compounds with significantly improved biological efficacy and novel mechanisms of action. This can involve scaffold hopping, where the core structure is replaced by a different chemical moiety that maintains the key pharmacophoric features, or the introduction of bioisosteres for the carboxylic acid group. nih.govnih.gov

For instance, the biphenyl core could be replaced with other aromatic or heterocyclic systems to explore new chemical space and intellectual property. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated the potential of such alternative scaffolds to yield potent antimicrobial agents. nih.gov Similarly, the development of inhibitors based on a 2-(benzylsulfinyl)benzoic acid scaffold has led to the discovery of selective carbonic anhydrase inhibitors. nih.govresearchgate.net

The carboxylic acid group is a key feature for the biological activity of many compounds, but it can also be associated with poor metabolic stability and limited cell permeability. nih.gov Replacing the carboxylic acid in this compound with bioisosteres such as tetrazoles, hydroxamic acids, or other acidic functional groups could lead to compounds with improved pharmacokinetic profiles while retaining or enhancing biological activity. nih.gov

Table 2: Examples of Novel Scaffolds and Bioisosteric Replacements in Drug Design

| Scaffold/Bioisostere | Rationale | Potential Advantage | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Scaffold hopping from a biphenyl core. | Novel chemical space, potential for different biological activities (e.g., antimicrobial). | nih.gov |

| 2-(Benzylsulfinyl)benzoic acid | Alternative scaffold for targeting specific enzymes. | Development of selective inhibitors with distinct structure-activity relationships. | nih.govresearchgate.net |

| Tetrazole | Bioisostere for carboxylic acid. | Improved metabolic stability and membrane permeability. | nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding

To fully realize the therapeutic potential of this compound and its future derivatives, a deep understanding of their biological effects is essential. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate mechanisms of action, identify biomarkers for efficacy and toxicity, and guide further drug development. frontiersin.orgnih.gov

By treating cells or model organisms with derivatives of this compound and subsequently performing multi-omics analysis, researchers can obtain a systems-level view of the induced molecular changes. plos.org This can reveal the primary targets of the compounds, as well as downstream effects on various signaling pathways. For example, transcriptomic and proteomic profiling can identify changes in gene and protein expression that are indicative of pathway modulation, while metabolomics can reveal alterations in cellular metabolism. nih.gov

Furthermore, multi-omics approaches can be instrumental in identifying patient populations that are most likely to respond to a particular drug, a cornerstone of precision medicine. mdpi.com For instance, genomic analysis of tumors could identify mutations that confer sensitivity to a novel inhibitor derived from the this compound scaffold. The analysis of the well-known carcinogen 4-aminobiphenyl, a related compound, has benefited from such approaches to understand its metabolism and mechanism of carcinogenicity. nih.gov Applying similar methodologies to this compound derivatives will be crucial for their successful translation into clinical applications.

Q & A

Q. What are the common synthetic routes for 4-(2-Amino-4-fluorophenyl)benzoic acid?

Methodological Answer: A widely used approach involves coupling reactions between halogenated benzoic acid derivatives and aromatic amines. For example, 2-bromo-4-fluorobenzoic acid can react with aniline derivatives under Ullmann coupling conditions (Cu catalyst, 110–130°C) to introduce the aminoaryl group . Purification typically involves recrystallization or column chromatography. Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF or DMSO), and reaction time.

Q. What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions. For instance, the fluorine atom in the 4-fluorophenyl group causes distinct splitting patterns in H NMR (e.g., doublets at δ 7.2–7.8 ppm) .

- X-ray Crystallography: Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings (~52–56°) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 260.0821 for CHFNO) .

Q. What are the known biological targets or activities of this compound?

Methodological Answer: While direct data on this compound is limited, structurally related fluorinated benzoic acids exhibit:

- Enzyme Inhibition: Competitive binding to active sites of oxidoreductases or hydrolases via fluorine’s electronegativity .

- Receptor Interactions: Fluorine enhances lipophilicity, improving membrane permeability for GPCR or kinase studies .

- Antimicrobial Screening: Fluorine-substituted analogs show activity against Gram-positive bacteria in MIC assays .

Advanced Research Questions

Q. How can the yield of the Ullmann coupling reaction be optimized for this compound?

Methodological Answer:

- Catalyst System: Use CuI (10 mol%) with 1,10-phenanthroline as a ligand to enhance electron transfer .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature Gradient: Start at 80°C for 1 hour to activate the catalyst, then increase to 120°C for 24 hours.

- Post-Reaction Workup: Neutralize with dilute HCl to precipitate unreacted copper salts, followed by ethyl acetate extraction.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating H–H and H–C couplings. For example, fluorine’s deshielding effect may shift adjacent protons downfield .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing split signals.

- Isotopic Labeling: Synthesize N-labeled analogs to clarify amine proton environments .

Q. What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Use the crystal structure of target enzymes (e.g., COX-2 or CYP450) to simulate binding. Fluorine’s van der Waals radius (1.47 Å) and electrostatic potential are critical for scoring poses .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bond occupancy and RMSD fluctuations .

Q. How to address stability issues during storage?

Methodological Answer:

- Storage Conditions: Keep under inert gas (N) at –20°C in amber vials to prevent photodegradation.

- Lyophilization: For long-term stability, lyophilize the compound and store as a powder with desiccants (e.g., silica gel) .

- Purity Monitoring: Conduct HPLC every 3 months (C18 column, 0.1% TFA in HO/MeCN gradient) to detect degradation products .

Q. What HPLC methods ensure purity analysis?

Methodological Answer:

- Column: Waters XBridge C18 (5 µm, 4.6 × 250 mm).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 25 minutes.

- Detection: UV at 254 nm; retention time ~12.3 minutes. Validate with spiked samples to confirm resolution from byproducts (e.g., dehalogenated analogs) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., –NO, –CF) at the 4-fluorophenyl ring to modulate bioavailability .

- Bioisosteric Replacement: Replace the benzoic acid moiety with tetrazoles or sulfonamides to enhance metabolic stability .

- Synthetic Routes: Use Suzuki-Miyaura coupling for diverse aryl substitutions .

Q. How to analyze crystal structure data for intermolecular interactions?

Methodological Answer:

- X-ray Diffraction: Resolve intramolecular N–H⋯O hydrogen bonds (2.6–2.8 Å) and dimer formation via O–H⋯O interactions (2.7 Å) .

- Hirshfeld Surface Analysis: Quantify contributions of F⋯H (3.2%) and C–H⋯π (8.5%) contacts to crystal packing .

- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >200°C) with hydrogen-bond network density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.